Okadaic Acid, Ammonium Salt
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Overview
Description
Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2’R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[55]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[55]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate is a complex organic compound with a highly intricate structure
Scientific Research Applications
Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2’R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate has potential applications in various scientific research fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. In industry, it could be used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Okadaic Acid, Ammonium Salt, a marine toxin, primarily targets protein phosphatases (PP). These protein phosphatases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts by inhibiting the activity of protein phosphatases. This inhibition leads to an increase in the phosphorylation of a number of proteins, thereby affecting various cellular processes . It is also associated with protein phosphorylation and is implicated in the hyperphosphorylation of tau .
Biochemical Pathways
The inhibition of protein phosphatases by this compound affects several biochemical pathways. It leads to the activation of major kinases, such as Ser/Thr, MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, and GSK3β, in neurons . These kinases, associated with abnormal hyperphosphorylation of tau, suggest that the cascade of these kinases could exclusively be involved in the pathogenesis of Alzheimer’s disease .
Pharmacokinetics
It is known to be soluble in water, dmso, and ethanol , which suggests that it may have good bioavailability
Result of Action
The inhibition of protein phosphatases by this compound leads to an increase in protein phosphorylation. This can result in various cellular effects, including neurotoxicity and tumor promotion . It is also associated with the hyperphosphorylation of tau, which in later stages can cause Alzheimer’s disease-like pathology .
Biochemical Analysis
Biochemical Properties
Okadaic Acid, Ammonium Salt inhibits protein phosphatases 1 and 2A . It has a significantly higher affinity for PP2A . The inhibition of these enzymes can lead to an increase in the phosphorylation state of many proteins, affecting various biochemical reactions .
Cellular Effects
This compound has various pathological properties, responsible for diarrheal shellfish poisoning events in human beings . It can cause severe gastrointestinal symptoms, such as diarrhea, nausea, and vomiting . It also exerts great effects on gut bacteria, mainly featured in heavy fluctuation of dominant genera and significant changes in the mapped bacterial function genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to protein phosphatases 1 and 2A, inhibiting their activity . This inhibition leads to an increase in the phosphorylation state of many proteins, affecting various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, it has been found to cause significant changes in the composition and function of gut bacteria over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, it has been found to cause diarrheal shellfish poisoning events in human beings .
Metabolic Pathways
This compound is involved in the metabolic pathways of protein phosphorylation . It inhibits protein phosphatases 1 and 2A, leading to an increase in the phosphorylation state of many proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2’R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[55]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[55]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry is achieved
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the formation of by-products. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2’R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple hydroxyl groups and double bonds makes it particularly reactive under certain conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformation of specific functional groups.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or alkanes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2’R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate include other spirocyclic compounds and molecules with multiple chiral centers. Examples include certain natural products and synthetic analogs with similar structural motifs.
Uniqueness: The uniqueness of Azanium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2’R,4R,4aS,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5’-oxolane]-2’-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
155716-06-6 |
---|---|
Molecular Formula |
C44H71NO13 |
Molecular Weight |
822.0 g/mol |
IUPAC Name |
azanium;(2R)-3-[(2R,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6S,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C44H68O13.H3N/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);1H3/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,41-,42+,43+,44-;/m1./s1 |
InChI Key |
ZBOMSHVRJSJGNR-BNESWMAXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[NH4+] |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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